molecular formula Na4O12P4 B1216844 tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide CAS No. 13396-41-3

tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide

Cat. No.: B1216844
CAS No.: 13396-41-3
M. Wt: 407.85 g/mol
InChI Key: UDEJEOLNSNYQSX-UHFFFAOYSA-J
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Description

tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is an inorganic compound with the chemical formula Na6P4O12. It belongs to the class of metaphosphates, which are cyclic polyphosphates. This compound is known for its ability to act as a sequestrant, dispersing agent, and water softener. It is commonly used in various industrial applications, including water treatment, detergents, and ceramics.

Preparation Methods

Synthetic Routes and Reaction Conditions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide can be synthesized through the thermal dehydration of sodium dihydrogen phosphate. The reaction involves heating sodium dihydrogen phosphate to a high temperature, typically around 500-600°C, resulting in the formation of sodium tetrametaphosphate and water as a byproduct.

Industrial Production Methods: The industrial production of sodium tetrametaphosphate involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes the following steps:

  • Heating sodium dihydrogen phosphate to 500-600°C.
  • Cooling the product to room temperature.
  • Recrystallizing the product to obtain pure sodium tetrametaphosphate.

Chemical Reactions Analysis

Types of Reactions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide undergoes various chemical reactions, including hydrolysis, complexation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: this compound can hydrolyze in the presence of water, forming sodium orthophosphate.

    Complexation: It can form complexes with metal ions, which is useful in water treatment applications.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different polyphosphate compounds.

Major Products Formed:

  • Sodium orthophosphate (from hydrolysis)
  • Metal-polyphosphate complexes (from complexation reactions)

Scientific Research Applications

tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a dispersing agent in the preparation of ceramic materials.

    Biology: Employed in the study of enzyme activities and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in dental care products.

    Industry: Utilized in water treatment processes to prevent scale formation and as a detergent builder to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of sodium tetrametaphosphate involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in water treatment, where it helps to sequester calcium and magnesium ions, preventing the formation of scale. Additionally, its dispersing properties aid in the stabilization of suspensions and the prevention of particle aggregation.

Comparison with Similar Compounds

  • Sodium trimetaphosphate (Na3P3O9)
  • Sodium hexametaphosphate (Na6P6O18)
  • Sodium polyphosphate (various chain lengths)

Comparison: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is unique due to its cyclic structure and specific sequestration properties. Compared to sodium trimetaphosphate and sodium hexametaphosphate, it has a different ring size, which influences its reactivity and complexation behavior. Sodium polyphosphate, on the other hand, consists of linear chains of phosphate units, making it more suitable for applications requiring long-chain polyphosphates.

Biological Activity

Tetrasodium 1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphacyclooctane 1,3,5,7-tetraoxide (CAS No. 13396-41-3) is a complex inorganic compound with notable applications in various fields including biochemistry and materials science. Its unique structure and properties have garnered attention for potential biological activities. This article explores the compound's biological activity based on current research findings.

  • Molecular Formula : Na₄O₁₂P₄
  • Molecular Weight : 407.84 g/mol
  • Appearance : White crystalline powder
  • Purity : ≥95%
  • Storage Conditions : Room temperature in a sealed container

The biological activity of tetrasodium tetrametaphosphate is primarily attributed to its ability to interact with biological systems at the molecular level. It functions as a phosphate donor and can influence various biochemical pathways:

  • Phosphate Metabolism : The compound participates in phosphate metabolism by acting as a source of inorganic phosphate. This can affect ATP synthesis and energy metabolism in cells.
  • Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways due to its phosphate content.

Antimicrobial Properties

Research indicates that tetrasodium tetrametaphosphate exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

These results suggest its potential use as an antimicrobial agent in pharmaceuticals or food preservation.

Cytotoxic Effects

In cellular studies, tetrasodium tetrametaphosphate has demonstrated cytotoxic effects on cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa50
MCF-745
A54940

The compound's cytotoxicity may be linked to its ability to disrupt cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology assessed the efficacy of tetrasodium tetrametaphosphate against foodborne pathogens. Results indicated significant antibacterial activity against Salmonella and Listeria species.
  • Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, tetrasodium tetrametaphosphate was tested on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer agent.

Safety and Toxicology

While tetrasodium tetrametaphosphate has shown promising biological activities, safety assessments are crucial. The compound is noted to be moderately toxic when ingested or administered intraperitoneally. Toxicological studies indicate that exposure may lead to gastrointestinal irritation and should be handled with care.

Properties

IUPAC Name

tetrasodium;2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Na.H4O12P4/c;;;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/q4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJEOLNSNYQSX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na4O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074507
Record name Metaphosphoric acid (H4P4O12), tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13396-41-3
Record name Sodium tetrametaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaphosphoric acid (H4P4O12), tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium tetrametaphosphate
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Record name SODIUM TETRAMETAPHOSPHATE
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Record name SODIUM TETRAMETAPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide
Reactant of Route 2
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide
Reactant of Route 3
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide
Reactant of Route 4
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide

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